N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-FURAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, a phenoxyethyl group, and a furanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-FURAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate phenoxyethyl halides.
Attachment of the Furanamide Moiety: The final step involves the coupling of the benzimidazole derivative with a furanamide precursor under suitable conditions, such as the use of coupling reagents like N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-FURAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and phenoxyethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenoxyethyl halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to its benzimidazole core, which is known to exhibit antibacterial and antifungal activities .
Biological Research: It can be used as a probe to study the interactions of benzimidazole derivatives with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to the active sites of certain enzymes, inhibiting their activity and leading to antimicrobial effects. The phenoxyethyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide: .
N(1)-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]-N(3)-[2-(4-CHLORO-2-METHYL-5-SULFANYLPHENOXY)ETHYL]ISOPHTHALAMIDE: .
Uniqueness
N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-FURAMIDE is unique due to the presence of the furanamide moiety, which is not commonly found in similar benzimidazole derivatives. This structural feature may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H19N3O3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-15-6-4-7-16(14-15)26-13-11-24-18-9-3-2-8-17(18)22-21(24)23-20(25)19-10-5-12-27-19/h2-10,12,14H,11,13H2,1H3,(H,22,23,25) |
InChI Key |
VMNBCZKMCSEKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.